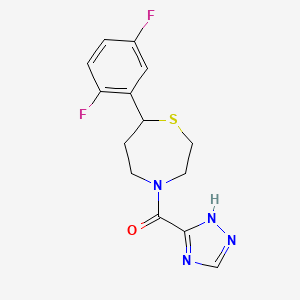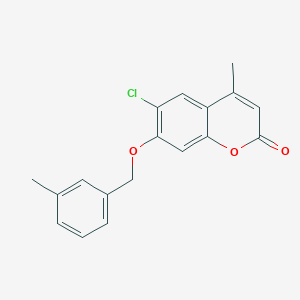
(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing complexes and derivatives involving similar structural motifs to your compound of interest. For example, studies on rhenium(i) complexes (Gantsho et al., 2019) and novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines (Reddy et al., 2011) highlight the diverse synthetic routes and structural characterizations that contribute to our understanding of such compounds.
Biological Evaluation and Antimicrobial Activity
Several studies have evaluated the biological activities of compounds with structural elements related to your query. This includes antimicrobial evaluations (Reddy et al., 2011) and the pharmacology of anxiolytic agents derived from similar chemical structures (Gall et al., 1976). These studies contribute to the potential therapeutic applications of such compounds, emphasizing their relevance in medicinal chemistry.
Anticancer and Antitumor Activity
Research has also explored the anticancer and antitumor potential of compounds with related structural features. For instance, studies on novel silver complexes targeting Thioredoxin for SCLC management (Pellei et al., 2023) and the synthesis of new diaryl and triaryl hydrazone derivatives as possible estrogen receptor modulators (Pandey et al., 2002) illustrate the diverse pharmacological profiles and mechanisms of action being investigated for such molecules.
Propriétés
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)14(21)13-17-8-18-19-13/h1-2,7-8,12H,3-6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDVTGLRHNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)


![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)